molecular formula C11H11N B1612760 1-(M-Tolyl)cyclopropanecarbonitrile CAS No. 124276-71-7

1-(M-Tolyl)cyclopropanecarbonitrile

Cat. No. B1612760
Key on ui cas rn: 124276-71-7
M. Wt: 157.21 g/mol
InChI Key: AFELCFFDKRTCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051265B2

Procedure details

To a stirred solution of 2-(m-tolyl)acetonitrile (4.2 g, 32 mmol) in toluene (15 mL) was added sodium hydroxide (30 mL, 50% w/w in water, 375 mmol), 1-bromo-2-chloroethane (9.3 mL, 112 mmol) and (n-Bu)4Br (0.5 g, 1.55 mmol). The mixture was heated at 60° C. overnight. After cooling to room temperature, the reaction mixture was diluted with water (40 mL) and extracted with EtOAc (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure and purified by silica gel chromatography to obtain the title compound.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
(n-Bu)4Br
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8]#[N:9])[CH:2]=1.[OH-].[Na+].Br[CH2:14][CH2:15]Cl>C1(C)C=CC=CC=1.O>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2([C:8]#[N:9])[CH2:15][CH2:14]2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)CC#N)C
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9.3 mL
Type
reactant
Smiles
BrCCCl
Name
(n-Bu)4Br
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C1(CC1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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